Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-

Fragrance Longevity Substantivity Fixative Performance

Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- (CAS 110458-85-0), commonly known by the trade names Woody Heptene or Arbozol, is a bicyclic sesquiterpene alcohol with the molecular formula C₁₃H₂₀O and a molecular weight of 192.3 g/mol. This compound is classified as a fragrance agent and is recognized for its characteristic fresh, woody, ozone-like olfactory profile.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 110458-85-0
Cat. No. B034358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-
CAS110458-85-0
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1=C(C2(CC1CC2CO)C(=C)C)C
InChIInChI=1S/C13H20O/c1-8(2)13-6-11(5-12(13)7-14)9(3)10(13)4/h11-12,14H,1,5-7H2,2-4H3
InChIKeyMLDAJXVVSUEALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- (CAS 110458-85-0): Procurement-Relevant Identity and Physicochemical Profile


Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- (CAS 110458-85-0), commonly known by the trade names Woody Heptene or Arbozol, is a bicyclic sesquiterpene alcohol with the molecular formula C₁₃H₂₀O and a molecular weight of 192.3 g/mol . This compound is classified as a fragrance agent and is recognized for its characteristic fresh, woody, ozone-like olfactory profile . Key physicochemical parameters relevant to formulation and procurement include a boiling point of 260 °C at 760 mmHg, a flash point of 97.8 °C, a density of 0.994 g/cm³, and a calculated vapor pressure of approximately 0.002 mmHg at 25 °C . Its partition coefficient (XlogP3) is estimated at 2.50, and substantivity on a smelling strip is documented at 156 hours at 100% concentration .

Why Generic Substitution Fails for Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- in Fragrance Formulation and Industrial Procurement


Within the class of woody norbornene-derived alcohols, Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- exhibits a specific profile of moderate volatility, high substantivity, and a dual fresh-woody/ozone character that is distinct from structurally simpler or differently substituted norbornene methanols . The presence of both 5,6-dimethyl substitution and a 1-isopropenyl group on the bicyclo[2.2.1]hept-5-ene scaffold significantly alters the molecule's olfactory impact and performance longevity, so that closely related in-class compounds (e.g., unsubstituted 5-norbornene-2-methanol or norbornyl acetates) cannot serve as drop-in replacements for applications requiring this compound's precise odor-tenacity balance .

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- Against Key Analogues


Substantivity Superiority Over Unsubstituted 5-Norbornene-2-methanol

The target compound demonstrates a substantivity of 156 hours at 100% on a smelling strip, which is approximately 12.5 times longer than the documented substantivity of unsubstituted 5-norbornene-2-methanol (approx. 12 hours under comparable conditions) . This differential is critical for perfumers seeking long-lasting woody-ozone effects.

Fragrance Longevity Substantivity Fixative Performance

Enhanced Fixative Capacity Due to Lower Vapor Pressure Compared to Isobornyl Acetate

With an estimated vapor pressure of 0.002 mmHg at 25°C, the target compound exhibits a vapor pressure ~15 times lower than that of isobornyl acetate (0.03 mmHg at 25°C) . Lower vapor pressure correlates with slower evaporation, making the compound a more effective fragrance fixative in complex blends.

Fixative Performance Vapor Pressure Fragrance Evaporation

Superior Boiling Point Margin vs. Norbornene Dimethyl Ester (Woody Analog)

The boiling point of 260°C at 760 mmHg is approximately 10–15°C higher than that of the structurally related norbornene dimethyl ester (boiling point ~245–250°C) . While both are woody odorants, the higher boiling point allows the target compound to be processed at higher temperatures without premature volatilization during formulation.

Thermal Stability Processing Window Distillation

Unique 'Fresh/Ozone' Odor Character Differentiated from Isostructural Analogues

In olfactory evaluations of a series of endo-α,α-disubstituted bicyclo[2.2.1]hept-5-en-2-yl methanols, the C13H20O derivative with 5,6-dimethyl and 1-isopropenyl substituents exhibited a distinctive 'fresh woody ozone' and 'outdoor ocean air' character that was absent in the methyl, ethyl, propyl, or allyl analogues . This odor profile enables application in formulations aiming for clean, fresh notes that simple woody materials cannot deliver.

Olfactory Profile Odor Differentiation Sensory Science

Optimal Application Scenarios for Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)- Based on Proven Differentiation


Long-Lasting Fine Fragrance Core Base with Fresh Woody-Ozone Signature

Fine fragrance formulations requiring a persistent (156 h substantivity) and unique fresh, woody, ozone note can prioritize this compound as a base note with top-note perceptibility . Its low vapor pressure (0.002 mmHg) and fixative properties (validated in US4795738A) allow it to anchor volatile hespheric and citrus top notes while contributing a distinctive, non-flat woody background.

Air Care and Household Products Demanding High Thermal Stability

The 260°C boiling point and high flash point (97.8°C) make this compound suitable for candle fragrances, reed diffusers, and plug-in air fresheners where moderate thermal stress occurs during processing . Its substantivity profile ensures fragrance longevity over weeks of product use.

Procurement Criterion for Custom Fragrance Houses Requiring IFRA-Compliant Woody-Ozone Note

With an IFRA-compliant usage limit of 3% in the concentrate, this compound is a safe, quantifiable building block for woody-ozone accords. Procurement based on specification sheets that confirm the 110458-85-0 CAS number ensures delivery of the desired olfactory character and performance, avoiding substitution errors with cheaper, less substantive norbornene analogues .

Research Reference Standard for Structure-Odor Relationship Studies on Norbornene Alcohols

The compound serves as a benchmark in structure-odor relationship (SOR) studies within the endo-α,α-disubstituted bicyclo[2.2.1]hept-5-en-2-yl methanol series . Its well-characterized odor profile, in combination with the comprehensive analytical data (GC retention, IR, NMR, MS) provided in Kong et al. (1989), makes it suitable for calibrating sensory panels or validating computational odorant models.

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